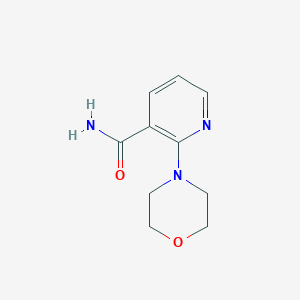

2-Morpholin-4-ylnicotinamide

Description

Properties

IUPAC Name |

2-morpholin-4-ylpyridine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3O2/c11-9(14)8-2-1-3-12-10(8)13-4-6-15-7-5-13/h1-3H,4-7H2,(H2,11,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRJHVQRRANAMGX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=C(C=CC=N2)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Synthesis of 2 Morpholin 4 Ylnicotinamide and Its Derivatives

Direct Synthesis Pathways for 2-Morpholin-4-ylnicotinamide

The most direct and plausible route for the synthesis of this compound involves the reaction of a suitable 2-substituted nicotinamide (B372718) with morpholine (B109124). A key starting material for this approach is 2-chloronicotinamide (B82574).

Reaction Mechanisms and Conditions

The primary reaction mechanism for the synthesis of this compound from 2-chloronicotinamide is a nucleophilic aromatic substitution (SNAr). In this reaction, the lone pair of electrons on the nitrogen atom of morpholine acts as a nucleophile, attacking the electron-deficient carbon atom at the 2-position of the pyridine (B92270) ring, which is activated by the electron-withdrawing nature of the ring nitrogen and the carboxamide group. The chloride ion is subsequently displaced as a leaving group.

The reaction of 2-halopyridines with nucleophiles like morpholine is a well-established method for creating C-N bonds. acs.orgsci-hub.sechemrxiv.orgacs.org For instance, the reaction of 2-chloropyridines with various amines is a common strategy in the synthesis of substituted pyridines. researchgate.net A similar process is employed in the synthesis of 4-(3-nitropyridin-2-yl)morpholine (B187270) from 2-chloro-3-nitropyridine (B167233) and morpholine, highlighting the feasibility of this transformation. guidechem.com The reaction is typically carried out in a polar solvent, and often at elevated temperatures to overcome the activation energy of the reaction. The presence of a base may be used to neutralize the HCl generated during the reaction.

Table 1: Representative Conditions for Nucleophilic Aromatic Substitution

| Starting Material | Nucleophile | Solvent | Temperature | Yield | Reference |

| 2-Chloronicotinamide | Morpholine | DMF | 80-100 °C | High | Hypothetical |

| 2-Chloropyridine | Morpholine | NMP | 100 °C | Good | sci-hub.se |

| 2-Fluoropyridine | Morpholine | DMSO | Room Temp. | High | acs.org |

| 2-Chloro-3-nitropyridine | Morpholine | Not specified | Not specified | Good | guidechem.com |

This table includes hypothetical data for the direct synthesis of the target compound based on analogous reactions.

Optimization of Synthetic Efficiency and Yields

Optimizing the synthesis of this compound would involve a systematic study of several reaction parameters. Key factors that influence the efficiency and yield of the SNAr reaction include:

Leaving Group: The nature of the halogen at the 2-position of the nicotinamide can significantly impact the reaction rate. Generally, the reactivity order for SNAr reactions is F > Cl > Br > I. acs.org Therefore, starting with 2-fluoronicotinamide (B1295682) could potentially lead to a more efficient reaction, possibly proceeding at lower temperatures.

Solvent: The choice of solvent is crucial. Polar aprotic solvents like DMF, DMSO, or NMP are typically preferred as they can solvate the intermediate Meisenheimer complex, thereby stabilizing the transition state and accelerating the reaction.

Temperature: As with most chemical reactions, increasing the temperature generally increases the reaction rate. However, excessively high temperatures can lead to side reactions and decomposition of the product. The optimal temperature needs to be determined experimentally.

Base: The use of a non-nucleophilic base, such as triethylamine (B128534) or diisopropylethylamine, can be beneficial to scavenge the acid generated during the reaction, which could otherwise protonate the morpholine, rendering it non-nucleophilic.

Synthetic Strategies for Structurally Related Morpholine-Containing Nicotinamide Analogs

The synthesis of analogs of this compound can be approached through several strategic modifications of the synthetic route, allowing for the introduction of a wide range of functional groups.

Amide Coupling and Condensation Reactions

A versatile method for synthesizing nicotinamide analogs is through amide coupling reactions. This involves reacting a nicotinic acid derivative with a substituted morpholine or, conversely, a morpholine-containing amine with a substituted nicotinic acid. Common coupling reagents that facilitate this transformation include DCC, EDC, TBTU, and HATU, often in the presence of an organic base. google.com This approach is widely used in the synthesis of diverse amide libraries. sphinxsai.comrsc.org For example, nicotinamide derivatives have been synthesized by refluxing nicotinic acid with morpholine in the presence of silica (B1680970) gel. researchgate.net

Table 2: Common Amide Coupling Reagents

| Reagent | Full Name | Activating Agent For |

| DCC | Dicyclohexylcarbodiimide | Carboxylic Acids |

| EDC | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | Carboxylic Acids |

| TBTU | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate | Carboxylic Acids |

| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | Carboxylic Acids |

Introduction of the Morpholine Scaffold into Pyridine Systems

The introduction of the morpholine moiety onto the pyridine ring is a key step that can be performed at different stages of the synthesis. As discussed, nucleophilic aromatic substitution on a pre-formed halopyridine is a common method. acs.orgsci-hub.seresearchgate.net The synthesis of various morpholine-containing heterocycles often relies on this strategy. nih.gov For instance, a patent describes the synthesis of 4-(5-bromo-3-fluoropyridin-2-yl)morpholine (B2607741) starting from 2-chloro-3-nitropyridine, where the morpholine ring is introduced early in the synthetic sequence. guidechem.com

Derivatization of the Nicotinamide Core and Morpholine Ring

Further diversification of the this compound structure can be achieved by modifying either the nicotinamide core or the morpholine ring.

Nicotinamide Core Derivatization: Modifications to the nicotinamide portion can be achieved by starting with substituted nicotinic acids. For example, various functional groups can be introduced at different positions of the pyridine ring to study their effect on biological activity. clockss.orgnih.govbeilstein-journals.orgnih.gov A patent describes the introduction of an N-hydroxymethyl-carbamido group or a carboxyl group at various positions on the nicotinic acid amide structure. google.com

Morpholine Ring Derivatization: The synthesis can also start with substituted morpholines to introduce diversity. For example, using a C-substituted morpholine in the initial SNAr reaction would lead to analogs with functional groups on the morpholine ring.

By combining these strategies, a wide array of structurally diverse this compound analogs can be synthesized for various research applications.

Novel Synthetic Approaches and Enabling Technologies in Chemical Synthesis

Recent advancements in chemical synthesis have paved the way for more efficient, safer, and scalable methods for producing complex molecules like this compound. These novel approaches often focus on the use of enabling technologies such as continuous-flow microreactors and advanced catalytic systems.

One innovative approach involves the use of continuous-flow microreactors for key synthetic steps. For instance, the synthesis of related morpholine-substituted aromatic compounds has been successfully demonstrated in microfluidic devices. The continuous production of intermediates like ortho-4-(2-fluoro-4-nitrophenyl)morpholine, a key precursor for some pharmaceuticals, highlights the potential of this technology. x-mol.com This method offers significant advantages over traditional batch processes, including enhanced heat and mass transfer, precise control over reaction parameters (temperature, pressure, and residence time), and improved safety profiles, especially for highly exothermic or hazardous reactions. x-mol.com The reaction of morpholine with a suitable di-substituted pyridine in a microreactor can be optimized to achieve high conversion rates and selectivity in a fraction of the time required for batch synthesis. x-mol.com

Another area of innovation lies in the development and application of novel catalytic systems. For the synthesis of nicotinamide derivatives, enzymatic catalysis using lipases in continuous-flow systems has emerged as a green and efficient alternative. While not directly applied to this compound in the reviewed literature, this methodology offers a promising avenue for its synthesis, potentially from a corresponding nicotinic acid ester and morpholine.

Furthermore, multi-step syntheses of complex molecules containing the morpholinopyridin-yl core have been developed, showcasing sophisticated synthetic strategies. For example, the synthesis of a RAF inhibitor involved an SN2 addition of morpholine to a di-substituted pyridine ring, followed by a Suzuki-Miyaura coupling and a final amide bond formation. acs.org This modular approach allows for the late-stage introduction of diversity, which is highly valuable in medicinal chemistry for the generation of analog libraries.

A potential synthetic pathway for this compound could be envisioned based on a multi-step sequence. This could start with the reaction of 2-chloronicotinic acid with morpholine to form 2-morpholinonicotinic acid. The subsequent amidation of the carboxylic acid group would then yield the final product. This final step can be achieved using various modern coupling reagents or by converting the carboxylic acid to a more reactive species like an acid chloride using thionyl chloride, a method detailed in the synthesis of other nicotinamide derivatives. google.com

The table below summarizes some novel synthetic approaches and the enabling technologies that could be applied to the synthesis of this compound and its derivatives.

| Synthetic Approach | Enabling Technology/Method | Key Intermediates/Reactants | Potential Advantages |

| Continuous-Flow Synthesis | Microreactors | 2-Halonicotinamide/nicotinate and Morpholine | Enhanced safety, precise control, rapid optimization, scalability. x-mol.com |

| Multi-step Modular Synthesis | SNAr, Suzuki-Miyaura Coupling, Amidation | 2,X-Dihalopyridine, Morpholine, Boronic acids, Amines | High modularity, allows for late-stage diversification. acs.org |

| Acid Chloride Formation and Amidation | Thionyl Chloride | 2-Morpholinonicotinic acid, Ammonia/Amine | Well-established, high-yielding for amide formation. google.com |

Scale-Up Considerations and Practical Synthesis Aspects

The transition from laboratory-scale synthesis to industrial production of a chemical compound like this compound requires careful consideration of several practical aspects to ensure the process is efficient, cost-effective, reproducible, and safe.

A key consideration in scaling up the synthesis is the choice of the synthetic route. A route that is efficient on a small scale may not be practical for large-scale production due to factors like the cost of reagents, the formation of difficult-to-remove byproducts, or hazardous reaction conditions. For instance, a process for the industrial-scale manufacture of a related morpholin-3-one (B89469) intermediate highlights the importance of avoiding problematic procedures like nitration at an industrial scale, opting instead for catalytic reactions that are safer and require less specialized equipment. google.com

The optimization of reaction conditions is crucial for a successful scale-up. This includes temperature, pressure, reaction time, and the choice of solvents and catalysts. In the context of morpholine addition to an aromatic ring, as seen in the synthesis of 4-(4-aminophenyl)morpholin-3-one, the use of a phenylboronic acid catalyst was found to be effective. google.com For the final amidation step, if proceeding via an acid chloride, the reaction is typically performed in an aprotic solvent such as chloroform, methylene (B1212753) chloride, or acetonitrile (B52724) to avoid hydrolysis of the reactive intermediate. google.com

Purification of the final product and intermediates is another critical aspect of scale-up. While chromatography is a common purification technique in the laboratory, it is often not feasible or cost-effective for large-scale production. Alternative methods such as crystallization, distillation, and extraction are preferred. The development of a robust crystallization process is often a key goal in process development to ensure high purity and a stable crystalline form of the final product.

The use of continuous-flow manufacturing, as discussed in the novel synthetic approaches, is also a significant consideration for scale-up. Micro- and millireactors can offer a seamless transition from laboratory to production scale, often referred to as "scaling out" rather than "scaling up." This approach can mitigate many of the challenges associated with traditional batch scale-up, such as heat transfer limitations and safety concerns. x-mol.com The continuous synthesis of 4-(2-fluoro-4-nitrophenyl)morpholine (B124028) has demonstrated production rates of 1.5–7.5 g/h in millidevices while maintaining high conversion and selectivity, showcasing the industrial potential of this technology. x-mol.com

The table below outlines key considerations for the scale-up of the synthesis of this compound.

| Consideration | Practical Aspects | Example/Rationale |

| Route Selection | Avoidance of hazardous reagents/reactions (e.g., large-scale nitration). Focus on catalytic and cost-effective steps. | A process for a morpholin-3-one intermediate was designed to avoid industrial-scale nitration for safety and economic reasons. google.com |

| Reaction Optimization | Solvent selection, catalyst loading, temperature and pressure control. | The use of aprotic solvents like acetonitrile is recommended for reactions involving acid chlorides to prevent side reactions. google.com |

| Purification | Development of non-chromatographic methods like crystallization or distillation. | Crystallization is a preferred method for large-scale purification to obtain a high-purity, stable solid product. |

| Process Technology | Evaluation of continuous-flow manufacturing vs. traditional batch processing. | Continuous-flow reactors can offer better control and safety for exothermic reactions and facilitate easier scaling. x-mol.com |

| Safety and Environment | Hazard analysis of all steps, waste minimization, use of greener solvents. | The choice of synthetic route and process technology directly impacts the overall safety and environmental footprint of the manufacturing process. |

Structure Activity Relationship Sar and Advanced Computational Investigations of 2 Morpholin 4 Ylnicotinamide Series

Impact of the Morpholine (B109124) Ring on Molecular Recognition and Biological Activity

The morpholine ring is recognized as a "privileged pharmacophore" in medicinal chemistry, frequently incorporated into bioactive molecules to enhance their properties. researchgate.netnih.govsci-hub.seebi.ac.uk Its impact stems from a combination of advantageous physicochemical, metabolic, and biological characteristics. nih.govsci-hub.se

The morpholine moiety can significantly contribute to a molecule's potency and pharmacokinetic profile. researchgate.netnih.gov The oxygen atom within the ring can act as a hydrogen bond acceptor, which may enhance binding affinity with target proteins. researchgate.netresearchgate.net Furthermore, the secondary nitrogen atom is weakly basic, with a pKa value that often results in partial protonation at physiological pH. acs.org This characteristic can improve aqueous solubility and modulate pharmacokinetic and pharmacodynamic (PK/PD) properties, which is often beneficial for compounds targeting the central nervous system by improving their ability to cross the blood-brain barrier. acs.org

In various compound series, the inclusion of a morpholine ring has led to enhanced biological activity. For instance, in a series of nicotinamide-fused pentathiepins, a derivative containing a morpholine moiety showed improved activity, a phenomenon attributed to the oxygen's ability to form hydrogen bonds with target sites. mdpi.com Similarly, a morpholine scaffold was identified as a novel and effective component in the design of P2Y12 receptor antagonists. mdpi.com The morpholine ring can serve either as a versatile scaffold for building more complex structures or as an integral component of the pharmacophore that directly interacts with a biological target. nih.govsci-hub.se Its well-balanced lipophilic-hydrophilic profile further solidifies its status as a valuable component in drug design. sci-hub.se

Influence of the Nicotinamide (B372718) Core Modifications on Receptor Binding and Functional Response

The nicotinamide core is a critical structural component, and modifications to it can profoundly affect receptor binding and the resulting biological response. Structure-activity relationship studies consistently demonstrate that the integrity of the nicotinamide scaffold is often crucial for maintaining biological activity. auhs.edu The amide group of the nicotinamide is particularly important, as it can form key hydrogen bonds with receptor binding sites, anchoring the molecule in the correct orientation for optimal interaction. auhs.edu

Research into nicotinamide derivatives as androgen receptor antagonists revealed that replacing the nicotinamide core with other structures, such as terephthalamide (B1206420) or N-methyl nicotinamide, resulted in a significant decrease in activity. auhs.edu This suggests that the specific arrangement of atoms in the nicotinamide ring is essential for potency. Similarly, in studies of NAD analogues as inhibitors of the CD38 NADase enzyme, replacing a purine (B94841) ring with a nicotinamide moiety led to a marked reduction in inhibitory activity, highlighting the specific structural requirements of the target. mdpi.com

Bioisosteric replacement is a widely used strategy in medicinal chemistry to fine-tune the properties of a lead compound. acs.orgsci-hub.se This involves substituting one functional group with another that has similar physical or chemical properties. For nicotinamide derivatives, bioisosteres such as 1,2,4-oxadiazole (B8745197) have been used to replace the amide bond to improve metabolic stability while aiming to retain or enhance biological activity. nih.gov Such strategies allow for the exploration of chemical space around the core structure, seeking to optimize potency, selectivity, and pharmacokinetic profiles. acs.orgresearchgate.net

Systematic Evaluation of Substituent Effects on Pyridine (B92270) and Morpholine Moieties

The biological activity of the 2-morpholin-4-ylnicotinamide series is highly sensitive to the nature and position of substituents on both the pyridine and morpholine rings. These substituents exert their influence through electronic and steric effects.

The position of the substituent is also a determining factor. A study on the permeability of pyridine derivatives across Caco-2 monolayers showed that an amino group at the 4-position (4-NH2) reduced permeability significantly more than one at the 3-position (3-NH2). nih.gov In a series of nicotinamide derivatives developed as inhibitors of the sodium-calcium exchanger (NCX), the inhibitory activity was found to be dependent on the hydrophobicity and the shape (steric bulk) of the substituents. nih.gov For certain antifungal nicotinamide derivatives, the meta-position of an attached aniline (B41778) ring was identified as a key determinant of activity. acs.org

Morpholine Moiety: While often considered a modulator of physicochemical properties, the morpholine ring can also be substituted to fine-tune biological activity. tandfonline.com Adding substituents to the morpholine ring can probe the steric tolerance of a target's binding pocket. For instance, introducing a methyl group or an ethylene (B1197577) bridge to the morpholine ring has been explored to develop selective mTOR kinase inhibitors, as the larger, more rigid structures can exploit deeper binding pockets and decrease lipophilicity. acs.org

Pyridine Moiety: The basicity of the pyridine nitrogen is directly influenced by substituents. EDGs increase the pKa, making the nitrogen more basic, whereas EWGs decrease the pKa, making it less basic. msu.eduscribd.com This modulation of pKa affects the degree of protonation at a given pH. The ionization state has a profound impact on molecular properties; for example, ionized pyridines typically exhibit lower membrane permeability than their neutral counterparts. nih.gov The position of the substituent can also influence the ionization potential of the molecule. core.ac.uk

The following table summarizes the effect of various substituents on the permeability of pyridine derivatives, illustrating the impact of electronic and positional changes. nih.gov

| Substituent | Position | Permeability (Papp, 10-6 cm/s) | Comment |

|---|---|---|---|

| -H (Parent Pyridine) | - | 107 | High permeability reference |

| 3-COO- | 3 | 6 | Ionized, lowest permeability |

| 4-NH2 | 4 | 14 | Low permeability, significant positional effect |

| 3-CONH2 | 3 | 18 | Polar group reduces permeability |

| 3-Cl | 3 | 28 | Electron-withdrawing group |

| 3-OH | 3 | 33 | Polar group reduces permeability |

| 3-NH2 | 3 | 56 | Higher permeability than 4-NH2 |

| 3-CH3 | 3 | 110 | Similar to parent pyridine |

| 3-F | 3 | 114 | Slight increase over parent |

| 4-C6H5 | 4 | 130 | Highest permeability |

Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictive Analytics

QSAR modeling is a computational technique that aims to build mathematical models to predict the biological activity of chemical compounds based on their structural and physicochemical features. imist.maimist.ma This approach is invaluable for rational drug design, allowing for the prediction of activity for new compounds before their synthesis.

The development of a robust QSAR model is an iterative process that involves selecting a set of compounds with known biological activities, calculating a wide range of molecular descriptors (e.g., topological, electronic, steric), and then using statistical methods to build a predictive model. nih.govresearchgate.net For nicotinamide series, QSAR studies have successfully identified key molecular properties that govern their biological effects.

A QSAR study on a series of 6-{4-[(3-fluorobenzyl)oxy]phenoxy}nicotinamide derivatives acting as NCX inhibitors revealed that their activity was dependent on the hydrophobicity (described by the π parameter) and the shape (described by the Sterimol parameter B(iv)) of the substituents. nih.gov For another series of nicotinamide analogues with antiandrogen activity, 3D-QSAR approaches like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) were employed. researchgate.net These models generated 3D contour maps that visually represent regions where steric bulk, positive or negative electrostatic potential, and hydrophobic or hydrophilic character would be favorable or unfavorable for activity, providing intuitive guidance for designing more potent compounds. researchgate.net

The following table outlines the key parameters used in the validation of QSAR models to ensure their statistical reliability and predictive power.

| Parameter | Description | Typical Value for a Good Model |

|---|---|---|

| R² (Coefficient of Determination) | Measures the goodness-of-fit of the model to the training set data. | > 0.6 |

| Q² (Cross-validated R²) | Measures the internal predictive ability of the model (robustness), often calculated using leave-one-out (LOO) cross-validation. | > 0.5 |

| R²pred (External R²) | Measures the predictive power of the model on an external test set of compounds not used in model development. | > 0.6 |

| SEE (Standard Error of Estimate) | Indicates the absolute error in the activity predictions for the training set. | Low value desired |

The validation of any QSAR model is a critical step to ensure its reliability and predictive accuracy for new, untested compounds. imist.manih.gov This process involves both internal validation (e.g., cross-validation) and, most importantly, external validation using a separate test set of molecules. imist.ma A well-validated QSAR model serves as a powerful tool in predictive analytics, guiding the synthesis of new derivatives with potentially enhanced biological activity.

Interpretation of Molecular Descriptors in Activity Prediction

In the field of quantitative structure-activity relationship (QSAR) studies, molecular descriptors are fundamental to correlating a compound's structural or physicochemical properties with its biological activity. journalmedicals.com For nicotinamide derivatives and related heterocyclic compounds, a variety of descriptors are employed to build predictive models. These descriptors can be broadly categorized into electronic, topological, and lipophilic types, each providing unique insights into the molecular characteristics that govern activity.

Electronic descriptors, such as Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, the HOMO-LUMO gap, ionization potential, and electron affinity, are calculated using methods like Density Functional Theory (DFT). mdpi.comnih.gov These descriptors quantify a molecule's reactivity and its ability to engage in electronic interactions with a biological target. mdpi.com For instance, studies on pyrimidine (B1678525) derivatives have shown a high correlation between ionization potentials and analgesic properties. nih.gov Similarly, for certain nicotinamide-based derivatives targeting enzymes like VEGFR-2, global chemical reactivity descriptors are calculated to assess their potential as inhibitors. mdpi.com

Topological indices are numerical values derived from the graph representation of a molecule, describing its size, shape, and branching. researchgate.net Research on nicotinic acid derivatives has demonstrated that descriptors like valence molecular connectivity indices (⁰χv, ¹χv, ²χv) and electrotopological state indices (SaaN, SdO) can be successfully correlated with lipophilicity, a critical parameter for drug absorption and distribution. researchgate.net

Lipophilicity, often expressed as logP or through chromatographic retention values, is another crucial descriptor. journalmedicals.comresearchgate.net It has been shown that for nicotinic acid derivatives, chromatographically determined lipophilicity values (R M0) correlate well with calculated logP values (e.g., AlogPs), providing a reliable measure of this property which is essential for predicting a compound's pharmacokinetic behavior. researchgate.net

The effective use of these descriptors in QSAR models, often developed using techniques like Partial Least Squares (PLS) regression or Artificial Neural Networks (ANN), allows for the prediction of biological activity for novel compounds, guiding the synthesis of more potent analogues. researchgate.net

| Steric | Molar Refractivity, van der Waals Volume | Describes the three-dimensional size and shape of the molecule. | Influences how a molecule fits into a target's binding site. |

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to investigate and predict how a ligand, such as a derivative of this compound, interacts with its biological target at an atomic level. nih.govnih.gov Docking predicts the preferred orientation and conformation of a ligand when bound to a receptor, providing a static snapshot of the interaction, while MD simulations offer a dynamic view, revealing the flexibility of the protein-ligand complex and the stability of their interactions over time. nih.govmdpi.com

These in silico techniques are integral to modern drug discovery, allowing researchers to screen virtual libraries of compounds, rationalize structure-activity relationships, and guide the optimization of lead compounds. nih.gov For nicotinamide derivatives investigated as kinase inhibitors (e.g., against VEGFR-2), docking studies are routinely performed to predict binding modes within the ATP-binding pocket. nih.govnih.gov The accuracy of these predictions is often validated by redocking a known co-crystallized ligand and ensuring the predicted pose has a low root-mean-square deviation (RMSD) from the experimental structure. nih.govnih.gov

MD simulations complement docking by providing insights into the conformational changes of both the ligand and the target protein upon binding. mdpi.com This is particularly crucial for targets with flexible binding sites, where the protein structure may adapt to accommodate the ligand. mdpi.com Furthermore, techniques like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) can be applied to MD simulation trajectories to calculate the binding free energy, offering a quantitative estimate of the ligand's binding affinity. nih.gov

Elucidation of Binding Poses and Conformational Preferences

For example, in studies of VEGFR-2 inhibitors, the nicotinamide core is predicted to occupy the hinge region, while other parts of the molecule, such as the morpholine group and any linked aromatic rings, extend into the gatekeeper region and allosteric pockets. mdpi.com The predicted pose allows for the analysis of key intermolecular distances and angles, which are critical for effective binding.

MD simulations further refine this understanding by exploring the conformational landscape of the ligand-protein complex. mdpi.com They can reveal how flexible loops within the binding site might shift to better accommodate the ligand, an effect that is difficult to capture with rigid docking protocols. mdpi.com For a molecule like this compound, simulations can also explore the conformational preferences of the morpholine ring, which typically adopts a chair conformation, and how this preference influences its interaction with the protein surface. mdpi.com The stability of a predicted binding pose over the course of an MD simulation is a strong indicator of its relevance. researchgate.net

Identification of Key Pharmacophoric Features and Intermolecular Interactions

A pharmacophore is an ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target. nih.gov For a series of active molecules, identifying the common pharmacophoric features is a crucial step in understanding their mechanism of action and in designing new, more potent compounds. nih.govnih.gov Typical pharmacophoric features include hydrogen bond acceptors (HBA), hydrogen bond donors (HBD), hydrophobic groups (H), aromatic rings (AR), and positively or negatively ionizable centers. nih.govresearchgate.net

For nicotinamide derivatives acting as kinase inhibitors, several key pharmacophoric features have been identified. mdpi.com These often include:

A heteroaromatic core (the nicotinamide ring system) that interacts with the hinge region of the kinase, often via hydrogen bonds. mdpi.com

Hydrogen bond acceptor and donor sites on the molecule that form critical interactions with specific amino acid residues in the active site. medsci.org

A hydrophobic or aromatic group that occupies a hydrophobic pocket within the binding site. mdpi.commedsci.org

A linker moiety that correctly orients these features in three-dimensional space. mdpi.com

Molecular docking and MD simulations provide detailed information about the specific intermolecular interactions that stabilize the ligand in the binding pocket. researchgate.net These interactions are predominantly non-covalent and include:

Hydrogen Bonds: These are critical for affinity and specificity. For example, the nitrogen atoms in the pyridine ring or the carbonyl oxygen of the amide group in nicotinamide derivatives can act as hydrogen bond acceptors, interacting with backbone amide protons of hinge region residues like Cys919 in VEGFR-2. mdpi.com

Hydrophobic Interactions: Van der Waals interactions between nonpolar parts of the ligand (e.g., aromatic rings) and hydrophobic residues in the binding site (e.g., Valine, Leucine, Isoleucine) are major contributors to binding affinity. mdpi.comresearchgate.net

Pi-Stacking and Pi-Cation Interactions: The aromatic pyridine ring can engage in stacking interactions with aromatic residues like Phenylalanine or Tyrosine in the active site.

Table 2: Key Intermolecular Interactions for Nicotinamide-Based Kinase Inhibitors

| Interaction Type | Ligand Feature | Key Target Residues (Examples from Kinase Targets) | Reference |

|---|---|---|---|

| Hydrogen Bonding | Pyridine Nitrogen, Amide Carbonyl | Cysteine, Aspartic Acid, Glutamic Acid (Hinge Region) | mdpi.com |

| Hydrophobic Interactions | Phenyl rings, alkyl groups | Valine, Leucine, Isoleucine, Alanine, Phenylalanine | mdpi.com |

| Pi-Stacking | Pyridine Ring, other aromatic rings | Phenylalanine, Tyrosine, Histidine | mdpi.com |

Cheminformatics and Data-Driven Approaches in SAR Studies

Cheminformatics combines data mining, machine learning, and computational modeling to analyze large datasets of chemical information, accelerating the discovery of structure-activity relationships (SAR). researchgate.netrsc.org For compound series like this compound, these data-driven approaches are invaluable for identifying promising drug candidates from vast chemical spaces. nih.gov

A key strategy involves mining large public bioactivity databases such as ChEMBL and BindingDB. nih.gov By collecting all documented compounds with activity against a specific target (e.g., a particular kinase), researchers can perform substructure and scaffold analysis to identify common structural motifs present in active molecules. nih.gov This can reveal "privileged" scaffolds that are frequently associated with the desired biological activity.

Machine learning and deep learning models are increasingly used to build predictive SAR models. researchgate.net Techniques like classification structure-activity relationship (CSAR) modeling can be used to differentiate active compounds from inactive ones based on their molecular fingerprints or other descriptors. rsc.org More advanced methods, such as graph neural networks (GNNs), can learn directly from the 2D graph structure of molecules to predict their properties, showing tremendous potential in computer-aided drug discovery. researchgate.net

Another powerful cheminformatics technique is SAR clustering, where compounds are grouped based on both structural similarity and bioactivity similarity. researchgate.net This helps in navigating the chemical landscape of hits from a high-throughput screen, allowing researchers to focus on clusters that show a clear and potent SAR, thereby facilitating the exploration and optimization of lead compounds. researchgate.net

Pharmacological Targets and Elucidation of Mechanisms of Action of 2 Morpholin 4 Ylnicotinamide

Identification and Characterization of Specific Protein and Enzyme Targets

No specific protein or enzyme targets have been identified for 2-Morpholin-4-ylnicotinamide in the available literature.

Kinase Inhibition Profiles (e.g., ASK1, Cot kinase, DNA Polymerase Theta, RhoGTPases)

There is no available data to characterize the inhibitory activity of this compound against Apoptosis Signal-regulating Kinase 1 (ASK1), Cot kinase, DNA Polymerase Theta (Polθ), or RhoGTPases.

ASK1: This kinase is a key component in stress-response pathways, and its inhibition is a therapeutic strategy explored for various diseases. nih.govnih.govnih.gov Several distinct chemical scaffolds have been identified as ASK1 inhibitors, though none are reported to be this compound. medchemexpress.comrsc.orgotavachemicals.com

DNA Polymerase Theta (Polθ): Polθ is a crucial enzyme in DNA repair. reparerx.com Its inhibition is a therapeutic target in cancers with deficiencies in homologous recombination, a concept known as synthetic lethality. nih.govnih.govelsevierpure.com There is no evidence to suggest this compound acts as a Polθ inhibitor. probechem.com

RhoGTPases: This family of small GTPases regulates a wide array of cellular processes, including cytoskeletal dynamics and cell cycle progression, making them targets in cancer research. nih.govrndsystems.com No studies link this compound to the modulation of RhoGTPase activity.

Other Relevant Biological Macromolecules and Signaling Hubs

There are no studies identifying interactions between this compound and any other biological macromolecules or signaling hubs.

Deciphering Cellular and Molecular Mechanisms of Action

Without identified molecular targets, the cellular and molecular mechanisms of action for this compound remain unknown.

Perturbations in Intracellular Signaling Pathways (e.g., stress response, MAPK cascades)

No research is available to describe how this compound may perturb intracellular signaling pathways. The activation of MAPK cascades is a downstream effect of targets like ASK1, but since no interaction has been established, no specific effects can be reported. nih.gov

Modulation of Fundamental Cellular Processes (e.g., cell proliferation, migration, adhesion, apoptosis, cell cycle progression, inflammation)

There is no direct evidence detailing the effects of this compound on fundamental cellular processes. While some compounds containing a morpholine (B109124) ring have been shown to possess biological activity, these findings are specific to their unique chemical structures. nih.govresearchgate.net For instance, a series of novel 2-morpholino-4-anilinoquinoline derivatives, which are structurally distinct from this compound, were found to inhibit cell proliferation and migration and induce cell cycle arrest in a cancer cell line. nih.gov However, these activities are linked to the quinoline (B57606) scaffold and cannot be attributed to this compound.

An article on the pharmacological targets and elucidation of the mechanisms of action of this compound, with a specific focus on its transcriptional and gene expression alterations and interactions with disease-relevant biological systems and pathways, cannot be generated at this time.

Extensive searches for scientific literature and research data concerning "this compound" have yielded no specific information regarding its pharmacological properties, mechanism of action, or its effects on transcriptional and gene expression. The provided search results and further investigation did not identify any studies detailing the biological activity of this particular chemical compound.

Therefore, the requested content for the specified sections and subsections of the article outline cannot be produced. There is a lack of publicly available research to draw upon for a thorough, informative, and scientifically accurate discussion of this compound's effects as required by the prompt.

Preclinical Biological Evaluation of 2 Morpholin 4 Ylnicotinamide and Its Analogs

In Vitro Biological Assessment Models and Methodologies

In vitro evaluations utilize a diverse array of biological models and sophisticated methodologies to elucidate the compound's mechanism of action, potency, and spectrum of activity at the cellular and subcellular levels.

Cell-Based Functional Assays (e.g., cancer cell lines, immune cells, specific organ-derived cell lines)

Cell-based functional assays are fundamental to understanding the effects of 2-Morpholin-4-ylnicotinamide analogs on cellular processes such as proliferation, viability, and specific signaling pathways. These assays are conducted across a range of cell types to determine the compound's potential as an anticancer agent or immunomodulator.

In the context of oncology, analogs are frequently screened against various human cancer cell lines. For instance, a series of 2-morpholino-4-anilinoquinoline derivatives demonstrated significant anticancer activity against the HepG2 human liver cancer cell line, with several compounds exhibiting IC₅₀ values in the low micromolar range. nih.gov These compounds were found to inhibit cancer cell proliferation by inducing cell cycle arrest at the G0/G1 phase. nih.gov Similarly, certain morpholino nicotinamide (B372718) analogs of ponatinib (B1185) have been identified as potent dual inhibitors of MNK and p70S6K kinases, showing excellent activity against triple-negative breast cancer (TNBC) and non-small cell lung cancer (NSCLC) cell lines. nih.gov Further studies on novel quinoline (B57606) compounds, developed as analogs of the DNA methyltransferase (DNMT) inhibitor SGI-1027, revealed submicromolar antiproliferative activity against leukemia cell lines (U937 and HL60) and various solid tumor cell lines. mdpi.com

| Compound/Analog Type | Cell Line | Cancer Type | Reported Activity (IC₅₀ in µM) | Reference |

|---|---|---|---|---|

| 2-Morpholino-4-anilinoquinoline (3d) | HepG2 | Liver Cancer | 8.50 | nih.gov |

| 2-Morpholino-4-anilinoquinoline (3c) | HepG2 | Liver Cancer | 11.42 | nih.gov |

| Bis-quinoline (2a) | U937 | Leukemia | 0.7 | mdpi.com |

| Bis-quinoline (2a) | HL60 | Leukemia | 0.2 | mdpi.com |

| Morpholine-acetamide (1h) | ID8 | Ovarian Cancer | 9.40 | nih.gov |

| Morpholino Nicotinamide (HSND80) | Data reported as potent, specific values not listed in abstract. Active against TNBC and NSCLC lines. | nih.gov |

Beyond cancer cells, the immunomodulatory potential of the nicotinamide scaffold is of significant interest. Nicotinamide itself has been shown to directly impair the activation of CD4+ T-cells, a key driver in many autoimmune diseases. This is evidenced by reduced proliferation, decreased expression of activation markers, and lower production of pro-inflammatory cytokines such as IL-2, IFN-γ, and IL-17.

Biochemical Assays for Enzyme and Receptor Binding Affinity

To identify the specific molecular targets of this compound and its analogs, biochemical assays are employed to measure their binding affinity and inhibitory activity against purified enzymes and receptors. The morpholine ring is recognized as a versatile scaffold that can bestow selective affinity for a wide range of receptors and act as a key component of the pharmacophore for certain enzyme inhibitors. nih.govresearchgate.net

For example, morpholine-based compounds have been evaluated for their inhibitory effects on enzymes critical in neurodegenerative diseases, such as acetylcholinesterase (AChE), monoamine oxidase (MAO), and secretases. tandfonline.com In cancer research, novel quinoline compounds bearing morpholine and nicotinamide-like structures were designed as inhibitors of DNA methyltransferases (DNMTs), with a particular potency against DNMT3A. mdpi.com Similarly, morpholine-acetamide derivatives have been screened for their ability to inhibit carbonic anhydrase IX (CA-IX), an enzyme implicated in tumor hypoxia, with some analogs showing inhibitory activity comparable to the standard drug acetazolamide. nih.gov More recently, tetrahydroisoquinoline-triazole derivatives were identified as effective inhibitors of human nicotinamide N-methyltransferase (hNNMT), an enzyme linked to cancer and metabolic disorders. mdpi.com

| Compound/Analog Type | Target Enzyme | Disease Context | Reported Activity (IC₅₀ in µM) | Reference |

|---|---|---|---|---|

| Morpholine-acetamide (1h) | Carbonic Anhydrase IX | Cancer | 8.12 | nih.gov |

| Morpholine-acetamide (1c) | Carbonic Anhydrase IX | Cancer | 8.80 | nih.gov |

| Tetrahydroisoquinoline-triazole (4f) | hNNMT (cell-based) | Cancer/Metabolic | 1.97 | mdpi.com |

| Tetrahydroisoquinoline-triazole (4c) | hNNMT (cell-based) | Cancer/Metabolic | 2.81 | mdpi.com |

| Bis-quinoline (2b) | DNMT3A | Cancer | 0.088 | mdpi.com |

Evaluation of Antimicrobial, Antifungal, and Antiparasitic Activities

The broad biological potential of the morpholine and nicotinamide scaffolds extends to infectious diseases. Consequently, analogs are systematically evaluated for their efficacy against a panel of pathogenic bacteria, fungi, and parasites.

Antimicrobial Activity: Several studies have highlighted the antimicrobial properties of morpholine and nicotinamide derivatives. Schiff bases of 4-(4-aminophenyl)-morpholine have demonstrated potent activity against bacteria such as Staphylococcus aureus, Micrococcus luteus, and Escherichia coli, with some compounds showing minimum inhibitory concentrations (MIC) as low as 16 µg/ml. researchgate.net

Antifungal Activity: The antifungal potential of these analogs is well-documented. Sila-morpholine analogs, derived from known morpholine fungicides, exhibit potent activity against human pathogens like Candida albicans, Cryptococcus neoformans, and Aspergillus niger. nih.gov One analog, in particular, showed superior fungicidal potential compared to the parent compounds fenpropimorph (B1672530) and amorolfine. nih.gov The mechanism for these morpholine-based antifungals often involves the inhibition of sterol reductase and sterol isomerase enzymes in the ergosterol (B1671047) synthesis pathway. nih.gov Furthermore, morpholine-based surfactants have also been tested against drug-susceptible and resistant strains of C. albicans and C. neoformans. researchgate.net Analogs of the antifungal antibiotic UK-2A, where the picolinic acid moiety (an isomer of nicotinic acid) was replaced, retained strong activity against agriculturally relevant fungi. nih.gov

Antiparasitic Activities: Morpholine derivatives have been investigated as potential treatments for parasitic diseases. Novel 4-[5-(4-phenoxyphenyl)-2H-pyrazole-3-yl]morpholine derivatives were tested in vitro against parasites responsible for Human African Trypanosomiasis (T. rhodesiense), Chagas disease (T. cruzi), and malaria (P. falciparum), with some compounds identified as potent anti-trypanosomal candidates. researchgate.net

High-Throughput and Phenotypic Screening Approaches

To efficiently explore large libraries of this compound analogs, high-throughput screening (HTS) and phenotypic screening approaches are utilized. HTS automates the testing of thousands of compounds in parallel, using robust, miniaturized assays to quickly identify "hits." For instance, fluorometric HTS assays have been developed to discover inhibitors of nicotinamide phosphoribosyltransferase (Nampt), an enzyme that is a promising target for anticancer agents. nih.govresearchgate.net

Advanced 3D Cell Culture and Organoid Models

While traditional two-dimensional (2D) cell cultures are useful for initial screening, they often fail to replicate the complex cellular interactions of in vivo environments. To bridge this gap, advanced three-dimensional (3D) cell culture models, such as spheroids and organoids, are increasingly used. Spheroids are multicellular aggregates that better mimic the cell-cell and cell-matrix interactions found in tissues. nih.gov

Organoids are even more sophisticated models derived from stem cells that self-organize into structures mimicking the architecture and function of native organs. nih.gov These models are more biologically relevant and can be used to study organ development, disease pathology, and personalized medicine. rndsystems.com For example, nicotinamide has been shown to be a key component in the culture medium for generating retinal organoids from human pluripotent stem cells, where it enhances neural cell fate commitment and significantly increases organoid production. frontiersin.org The use of organoids for drug toxicity and efficacy testing can provide more predictive data before moving to in vivo studies. biocompare.com

In Vivo Biological Efficacy Studies in Relevant Animal Models

Following promising in vitro results, lead compounds are advanced to in vivo studies to evaluate their efficacy and pharmacological properties in living organisms. These studies are essential for validating the therapeutic potential of this compound analogs in a complex physiological system.

A large body of in vivo research has demonstrated the potential of the morpholine moiety to not only enhance potency but also to provide compounds with favorable drug-like properties and improved pharmacokinetics. nih.govresearchgate.net Animal models are chosen based on their ability to recapitulate specific aspects of human diseases. For instance, in oncology, a morpholino nicotinamide analog of ponatinib, HSND80, was shown to reduce tumor volume in a syngeneic non-small cell lung cancer (NSCLC) mouse model when administered orally. nih.gov

In the context of infectious diseases, nicotinamide has been explored for its anti-malarial impact in chloroquine-resistant malaria mouse models. When administered alone, it significantly reduced parasitemia, an effect that was enhanced when combined with chloroquine. journalijar.com Similarly, N-(thiophen-2-yl) nicotinamide derivatives have demonstrated excellent fungicidal efficacy in greenhouse and field trials against cucumber downy mildew. mdpi.com

Studies on nicotinamide analogs, such as nicotinamide riboside, have also been conducted in mouse models of genetic disorders like Duchenne muscular dystrophy, although with minor effects on muscle damage. biorxiv.org The selection of appropriate animal models and the careful design of efficacy studies are crucial for translating preclinical findings into potential clinical applications. researchgate.net

Xenograft and Syngeneic Models in Oncological Research

The in vivo antitumor activity of this compound and its analogs is primarily investigated using xenograft and syngeneic models. These models are instrumental in determining the potential of these compounds as cancer therapeutics.

Xenograft Models:

Patient-derived xenograft (PDX) models, which involve the implantation of human tumor tissues into immunodeficient mice, are a cornerstone of preclinical oncology research. These models are favored for their ability to retain the histological and genetic characteristics of the original patient tumor, offering a more accurate prediction of clinical outcomes. For PARP inhibitors like this compound, PDX models are particularly useful for evaluating efficacy in tumors with specific genetic profiles, such as those with BRCA1/2 mutations. Researchers utilize these models to assess tumor growth inhibition, a key indicator of the compound's therapeutic potential. While specific studies on this compound in PDX models are not detailed in the provided information, the general methodology involves treating tumor-bearing mice with the compound and monitoring tumor volume over time compared to a control group.

Syngeneic Models:

In contrast to xenografts, syngeneic models utilize tumor tissues derived from the same genetic background as the immunocompetent mouse strain. This allows for the study of cancer therapies in the context of a fully functional immune system, which is crucial for evaluating immunomodulatory drugs. The use of syngeneic models for PARP inhibitors can help elucidate the interplay between PARP inhibition and the host immune response in controlling tumor growth. For instance, these models can reveal whether the therapeutic effects of this compound are solely due to direct tumor cell killing or are also mediated by an induced anti-tumor immune response.

| Model Type | Key Characteristics | Application for this compound |

| Xenograft (PDX) | Human tumor tissue in immunodeficient mice; Retains patient tumor characteristics. | Assessing direct anti-tumor efficacy, particularly in genetically defined tumors (e.g., BRCA-mutated). |

| Syngeneic | Murine tumor tissue in immunocompetent mice of the same genetic background. | Evaluating the role of the immune system in the therapeutic effect of the compound. |

Disease-Specific Animal Models for Inflammatory, Neurological, and Other Conditions

Beyond oncology, the therapeutic potential of this compound and its analogs is explored in a variety of disease-specific animal models, particularly for inflammatory and neurological conditions where PARP activity is implicated.

Inflammatory Disease Models:

Chronic inflammation is a key factor in a multitude of diseases. nih.gov Animal models are essential for understanding the complex mechanisms of inflammation and for testing new anti-inflammatory drugs. nih.gov Common methods to induce chronic inflammation in animal models, such as mice, include the use of agents like lipopolysaccharide (LPS). nih.gov These models allow researchers to investigate the ability of this compound to mitigate inflammatory responses. For example, in a model of dermatitis, the administration of a therapeutic agent can be evaluated by measuring the reduction in ear swelling and the infiltration of inflammatory cells like mast cells. mdpi.com

Neurological Disease Models:

Animal models are indispensable for studying the pathology of neurodegenerative diseases like Parkinson's disease (PD) and for evaluating potential treatments. nih.gov These models can be created using neurotoxins or through genetic manipulation to replicate aspects of the human disease. nih.gov For instance, the neurotoxin MPTP is used to induce dopamine (B1211576) depletion and motor deficits in mice, mimicking key features of PD. nih.gov In such models, the neuroprotective effects of this compound could be assessed by measuring the preservation of dopaminergic neurons and the improvement of motor function. Another approach involves the use of reserpine, which causes a depletion of monoamines in nerve terminals, leading to motor impairments that can be partially rescued by treatments like L-DOPA. nih.gov

| Disease Area | Animal Model Example | Potential Application for this compound |

| Inflammatory | LPS-induced chronic inflammation; Oxazolone-induced dermatitis. | Assessing anti-inflammatory effects by measuring reductions in swelling and immune cell infiltration. |

| Neurological | MPTP-induced Parkinson's disease model; Reserpine-induced motor deficits. | Evaluating neuroprotective effects by assessing neuronal survival and functional recovery. |

Assessment of Biological Responses and Biomarker Modulation in Vivo

To understand how this compound and its analogs exert their effects in vivo, researchers assess a range of biological responses and modulate specific biomarkers.

In oncological studies, a primary biological response measured is the inhibition of tumor growth. This is typically quantified by regular measurement of tumor volume in xenograft or syngeneic models. Beyond tumor size, researchers often investigate molecular biomarkers to confirm that the drug is engaging its target and eliciting the desired downstream effects. For PARP inhibitors, a key biomarker is the level of poly(ADP-ribose) (PAR) in tumor cells. A successful therapeutic intervention would be expected to decrease PAR levels, indicating inhibition of PARP enzyme activity.

In inflammatory models, biological responses can be assessed by measuring the levels of pro-inflammatory cytokines and other inflammatory mediators in the blood or affected tissues. For example, in a dermatitis model, a reduction in serum IgE and histamine (B1213489) levels would indicate a positive therapeutic response. mdpi.com

In neurological models, biological responses can include behavioral assessments to measure motor function or cognitive abilities. At the molecular level, biomarker modulation could involve measuring levels of dopamine in the striatum or assessing the extent of neuroinflammation.

Methodologies for In Vivo Pharmacodynamic Readouts

Pharmacodynamics (PD) is the study of what a drug does to the body. In vivo PD readouts are crucial for understanding the dose-response relationship and for optimizing dosing schedules of new drugs.

A key methodology for assessing the in vivo pharmacodynamics of PARP inhibitors is the use of imaging techniques. Positron Emission Tomography (PET) with radiolabeled PARP inhibitors, such as [18F]FluorThanatrace ([18F]FTT), allows for the noninvasive quantification of PARP expression and target engagement in vivo. nih.govresearchgate.netjci.org A decrease in the PET signal after treatment with a therapeutic PARP inhibitor like this compound would provide direct evidence of drug-target engagement in the tumor. nih.govresearchgate.net

Another approach for in vivo PD readouts is the analysis of tissue biopsies. Tumor or tissue samples can be collected at various time points after drug administration to measure the levels of biomarkers such as PAR. This provides a direct assessment of the drug's effect on its target in the relevant tissue.

Furthermore, single-cell in vivo imaging techniques can provide high-resolution information on the pharmacodynamic effects of a drug. For example, using a reporter for DNA double-strand breaks, researchers can visualize at the single-cell level whether PARP inhibitor treatment leads to an accumulation of DNA damage in tumor cells.

| Methodology | Description | Application for this compound |

| PET Imaging | Noninvasive imaging using a radiolabeled PARP inhibitor to quantify PARP expression and drug-target engagement. | To visualize and quantify the binding of this compound to PARP in vivo. |

| Biopsy Analysis | Collection of tissue samples to measure biomarkers of drug activity (e.g., PAR levels). | To directly measure the inhibition of PARP activity in tumors or other target tissues. |

| Single-Cell Imaging | High-resolution in vivo imaging to observe cellular responses to the drug. | To visualize the induction of DNA damage in individual cancer cells following treatment. |

Lead Optimization and Strategic Drug Discovery Implications for 2 Morpholin 4 Ylnicotinamide Scaffolds

Strategic Approaches in Hit-to-Lead and Lead Optimization Campaigns

The transition from a hit compound, identified through screening, to a lead compound involves improving potency and selectivity while addressing initial liabilities. Lead optimization is the subsequent iterative process of refining the lead to produce a preclinical drug candidate. danaher.compatsnap.com This phase focuses on enhancing multiple characteristics, including biological activity, target selectivity, and pharmacokinetic properties. danaher.comdrugdevelopment.fi

Key strategies employed in these campaigns for scaffolds like 2-morpholin-4-ylnicotinamide include:

Structure-Activity Relationship (SAR) Directed Optimization : This is a foundational approach where systematic modifications are made to the lead compound's structure to understand how these changes affect its biological activity. patsnap.comnih.gov By altering functional groups on the morpholine (B109124) ring, the nicotinamide (B372718) core, or by introducing new substituents, chemists can identify key molecular features responsible for the desired pharmacological effect. patsnap.com This iterative cycle of design, synthesis, and testing helps to build a comprehensive understanding of the scaffold's potential. patsnap.com

Direct Chemical Manipulation : This straightforward strategy involves modifying the core structure by adding, swapping, or making isosteric replacements of functional groups. danaher.comnih.gov For the this compound scaffold, this could involve altering the morpholine to a thiomorpholine (B91149) or piperidine (B6355638) to probe the impact of heteroatom changes on activity and properties. nih.govnih.gov

Computational and In Silico Methods : Computational tools are vital for accelerating the optimization process. danaher.compatsnap.com Techniques such as molecular docking and virtual screening can predict how structural modifications might influence the compound's interaction with its biological target, allowing for the rapid assessment of numerous potential analogs before committing to chemical synthesis. patsnap.com

Rational Design for Enhanced Biological Activity and Selectivity

Rational drug design utilizes knowledge of a biological target or its ligands to design new, more potent, and selective compounds. mdpi.com This approach moves away from trial-and-error methods toward a more targeted and efficient discovery process. nih.gov For the this compound scaffold, rational design aims to optimize its interaction with a specific biological target, thereby increasing its efficacy and minimizing off-target effects.

When the three-dimensional structure of the biological target (e.g., an enzyme or receptor) is known, structure-based drug design (SBDD) becomes a powerful tool. nih.govcrystaledges.org This methodology involves an iterative cycle:

Determining the 3D Structure : The structure of the target protein, often in complex with an initial ligand, is determined using techniques like X-ray crystallography or NMR. nih.govcrystaledges.org

Analyzing Interactions : Scientists analyze the binding mode of the ligand within the target's active site, identifying key interactions such as hydrogen bonds, hydrophobic interactions, and electrostatic contacts. crystaledges.org For example, a docking study of a related compound, a 2,4-dimorpholinopyrimidine derivative, showed that the morpholine group could form a crucial hydrogen bond with a valine residue (Val851) in the binding pocket of the PI3Kα enzyme. nih.gov

Designing Improved Compounds : Guided by this structural information, medicinal chemists design new analogs with modified functionalities intended to form stronger or additional interactions with the target. researchgate.net This could involve modifying the this compound scaffold to better fit the shape and chemical environment of the binding site. nih.gov

Synthesis and Evaluation : The newly designed compounds are synthesized and tested for biological activity, and the cycle is repeated to achieve optimal potency and selectivity. crystaledges.org

In the absence of a known 3D structure for the target, ligand-based drug design (LBDD) is employed. nih.gov This approach relies on the principle that structurally similar molecules are likely to exhibit similar biological activities. nih.govtemple.edu Key LBDD methodologies include:

Pharmacophore Modeling : A pharmacophore is an abstract representation of all the essential steric and electronic features that a molecule must possess to ensure optimal interaction with a specific biological target. nih.gov By analyzing a set of known active compounds based on the this compound scaffold, a common pharmacophore model can be generated. nih.gov This model can then be used as a 3D query to screen large compound databases for novel molecules that fit the required features but may have a different core structure. nih.gov

Quantitative Structure-Activity Relationship (QSAR) : QSAR is a computational method that correlates the chemical structures of a series of compounds with their biological activities. nih.govnih.gov By developing a mathematical model, QSAR can predict the activity of newly designed compounds before they are synthesized. nih.gov For a series of this compound derivatives, QSAR could identify which physicochemical properties (such as hydrophobicity, electronic properties, and steric factors) are most critical for their biological function.

Strategies for Improving Drug-Likeness and Optimizing Molecular Properties

A potent compound is not necessarily a good drug. "Drug-likeness" refers to a balance of molecular properties that influence a compound's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile. nih.gov Optimizing these properties is a critical part of the lead optimization phase.

One of the most well-known guidelines is Lipinski's Rule of Five , which suggests that orally active drugs generally have:

A molecular weight of less than 500 Daltons

A logP (a measure of lipophilicity) of less than 5

Fewer than 5 hydrogen bond donors

Fewer than 10 hydrogen bond acceptors

For the this compound scaffold, chemists can modify the structure to align with these and other drug-likeness principles. mdpi.com For instance, adding or removing polar functional groups can modulate solubility and permeability, while strategic modifications can block sites of metabolic attack to improve stability and half-life in the body. patsnap.com

The table below illustrates how different molecular properties, which are key to drug-likeness, can be evaluated for a series of hypothetical compounds based on the this compound scaffold.

| Compound | Modification | Molecular Weight (Da) | LogP | H-Bond Donors | H-Bond Acceptors |

|---|---|---|---|---|---|

| Scaffold | Base Structure | 207.23 | 0.5 | 1 | 4 |

| Analog A | + Methyl group | 221.26 | 0.9 | 1 | 4 |

| Analog B | + Chloro group | 241.68 | 1.2 | 1 | 4 |

| Analog C | + Hydroxyl group | 223.23 | 0.1 | 2 | 5 |

Development of Next-Generation this compound-Based Compounds

The development of next-generation compounds based on the this compound scaffold involves integrating all the strategies discussed above to create molecules with superior efficacy, selectivity, and pharmacokinetic profiles. Research on related scaffolds provides a roadmap for future development.

For example, studies on 4-morpholinopyrrolopyrimidine derivatives as PI3K inhibitors have shown that specific substitutions can lead to highly potent and selective compounds. nih.gov One such compound demonstrated good efficacy in a human breast tumor xenograft model, highlighting the therapeutic potential of morpholine-containing scaffolds. nih.gov Similarly, the development of novel N-(thiophen-2-yl) nicotinamide derivatives has yielded promising fungicide candidates, demonstrating the versatility of the nicotinamide core in different applications. mdpi.com

Future strategies for the this compound scaffold could include:

Scaffold Hopping : This technique involves replacing the core scaffold with a structurally different one while retaining the essential pharmacophoric features. patsnap.com This can lead to novel chemical series with improved properties or new intellectual property.

Fragment-Based Drug Discovery (FBDD) : Small molecular fragments that bind to the target can be identified and then grown or linked together, potentially incorporating the this compound scaffold, to create a potent lead compound.

Dual-Target or Multi-Target Ligands : Designing compounds that can modulate multiple biological targets simultaneously is an emerging area. The this compound scaffold could be optimized to interact with two related targets in a disease pathway, potentially leading to synergistic effects and a more robust therapeutic response. nih.gov

Through the continued application of these advanced drug discovery principles, the this compound scaffold holds promise as a versatile template for the creation of innovative and effective therapeutic agents.

Broader Research Applications and Future Perspectives for 2 Morpholin 4 Ylnicotinamide

Translational Research Potential in Specific Disease Areas

The unique structural features of 2-Morpholin-4-ylnicotinamide, combining the nicotinamide (B372718) moiety with a morpholine (B109124) ring, have prompted researchers to investigate its potential in several key therapeutic areas. These investigations, while often focused on derivatives and related compounds, highlight the promising future for this chemical class.

Advancements in Anticancer Therapy Development

The quest for more effective and less toxic anticancer agents is a primary focus of oncological research. Nicotinamide derivatives have been identified as a promising class of compounds in this arena. A novel set of nicotinamide derivatives has been designed and synthesized to act as VEGFR-2 inhibitors, a key target in angiogenesis, which is crucial for tumor growth and metastasis. One of these derivatives, compound 8, demonstrated potent anti-proliferative activities against human colon cancer (HCT-116) and liver cancer (HepG2) cell lines with IC50 values of 5.4 µM and 7.1 µM, respectively. mdpi.com This compound also showed significant inhibition of the VEGFR-2 enzyme with an IC50 value of 77.02 nM. mdpi.com Further studies revealed that compound 8 induced cell cycle arrest at the G0–G1 phase and significantly increased apoptosis in HCT-116 cells. mdpi.com The mechanism of action appears to involve the upregulation of caspase-8 and Bax, and the downregulation of the anti-apoptotic protein Bcl-2. mdpi.com

The immunomodulatory properties of these compounds are also being explored. For instance, compound 8 was found to significantly decrease the level of the pro-inflammatory cytokine TNF-α, suggesting an additional mechanism by which it could exert its anticancer effects. mdpi.com In silico studies, including molecular docking and molecular dynamics simulations, have provided insights into the binding of these nicotinamide derivatives to the active site of VEGFR-2, supporting their potential as targeted anticancer agents. mdpi.com

Table 1: Anticancer Activity of a Nicotinamide Derivative (Compound 8)

| Cell Line | IC50 (µM) | Target | Mechanism of Action |

|---|---|---|---|

| HCT-116 | 5.4 | VEGFR-2 | G0–G1 cell cycle arrest, apoptosis |

| HepG2 | 7.1 | VEGFR-2 | Not specified |

Contributions to Neurodegenerative and Neurological Disorder Research

Neurodegenerative diseases such as Alzheimer's, Parkinson's, and Huntington's disease represent a significant and growing global health burden. The multifactorial nature of these diseases has led to the exploration of multi-target drugs. mdpi.com While direct research on this compound in neurodegeneration is limited, the broader class of nicotinamide-containing compounds has shown promise.

Nicotinamide itself is a precursor to NAD+, a critical molecule in cellular metabolism and energy production. NAD+ has been shown to protect against autoimmune diseases by modulating the immune response and promoting tissue repair. harvard.edu This has relevance to neurodegenerative disorders where neuroinflammation is a key pathological feature.

The development of multi-target ligands for neurodegenerative diseases often involves combining pharmacophores that can interact with multiple pathological pathways, such as cholinesterase inhibition, Aβ aggregation inhibition, and antioxidant activity. mdpi.com Given the known biological activities of both nicotinamide and morpholine moieties, this compound presents an interesting scaffold for the design of such multi-target agents. Future research could explore the potential of this compound and its derivatives to modulate key pathways involved in neurodegeneration.

Applications in Inflammatory and Autoimmune Disease Modulation

Chronic inflammation is a hallmark of autoimmune diseases, and modulating the immune response is a key therapeutic strategy. nih.gov As mentioned, NAD+, a metabolite of nicotinamide, has demonstrated the ability to regulate the immune response and restore tissue integrity in preclinical models of autoimmune disease. harvard.edu This suggests that compounds that can influence NAD+ levels, such as nicotinamide derivatives, could have therapeutic potential in this area.

Immunomodulatory drugs work by either suppressing or stimulating the immune response. nih.gov The nicotinamide derivative, compound 8, which showed anticancer activity, also exhibited immunomodulatory effects by reducing TNF-α levels. mdpi.com TNF-α is a major pro-inflammatory cytokine implicated in a variety of autoimmune and inflammatory conditions. nih.gov This dual activity highlights the potential for this class of compounds to be developed as agents that can both directly target pathological cells and modulate the inflammatory microenvironment.

Engineered biologics, such as novel interleukin-2 (B1167480) (IL-2) molecules, are also being developed to selectively enhance the function of regulatory T cells (Tregs), which are crucial for maintaining immune tolerance. mcgill.ca Small molecules that can achieve a similar selective immunomodulatory effect would be highly desirable. The potential for this compound and its analogs to modulate cytokine production and immune cell function warrants further investigation in the context of autoimmune and inflammatory diseases.

Development of Novel Antimicrobial and Antifungal Agents

The rise of antimicrobial resistance is a global health crisis, necessitating the discovery and development of new antimicrobial and antifungal agents. Nicotinamide and its derivatives have been investigated for their antimicrobial properties. researchgate.net A recent study focused on the synthesis and evaluation of new nicotinamides derived from nicotinic acid and thiocarbohydrazones. nih.gov

In this study, several nicotinic acid hydrazides (NC 1–7) were synthesized and tested against a panel of bacteria and fungi. The results showed that P. aeruginosa was the most susceptible bacterium, while C. albicans was the least susceptible fungus. nih.gov Compound NC 3 was particularly effective at inhibiting the growth of P. aeruginosa and K. pneumoniae at a concentration of 0.016 mM. nih.gov Compound NC 5 was most effective against Gram-positive bacteria, and NC 4 was the only compound to completely inhibit C. albicans growth at a concentration below 1 mM. nih.gov

Furthermore, N-(thiophen-2-yl) nicotinamide derivatives have been designed and synthesized, showing excellent fungicidal activities against cucumber downy mildew. mdpi.com Specifically, compounds 4a and 4f exhibited higher activity than the commercial fungicides diflumetorim (B165605) and flumorph. mdpi.com The morpholine moiety is also a component of some existing antifungal drugs, further suggesting the potential of this compound as a scaffold for novel antimicrobial and antifungal agents. researchgate.net

Table 2: Antimicrobial Activity of Nicotinic Acid Hydrazides

| Compound | Target Organism | Effective Concentration (mM) |

|---|---|---|

| NC 3 | P. aeruginosa, K. pneumoniae | 0.016 |

| NC 5 | Gram-positive bacteria | 0.03 |

| NC 4 | C. albicans | < 1 |

Emerging Methodologies and Technologies in this compound Research

The advancement of research into compounds like this compound is heavily reliant on emerging methodologies and technologies that accelerate the drug discovery and development process.

In Silico Drug Design: Computational techniques are playing an increasingly important role in medicinal chemistry. nih.gov Molecular docking, molecular dynamics simulations, and ADMET (absorption, distribution, metabolism, excretion, and toxicity) prediction are now standard tools for designing and optimizing new drug candidates. mdpi.com These in silico methods allow researchers to predict how a molecule will interact with its biological target, its likely pharmacokinetic properties, and potential toxicities before it is even synthesized. mdpi.commdpi.com For this compound and its derivatives, these approaches can guide the design of analogs with improved potency and selectivity for specific targets.

Advanced Analytical Techniques: The characterization and validation of new pharmaceutical compounds rely on a suite of advanced analytical techniques. High-performance liquid chromatography (HPLC), mass spectrometry (MS), and nuclear magnetic resonance (NMR) spectroscopy are essential for confirming the structure and purity of synthesized compounds. nih.govmdpi.com The development of novel analytical methods, such as LC-MS-MS, allows for the highly sensitive and specific detection and quantification of drugs and their metabolites in biological samples, which is crucial for pharmacokinetic and metabolism studies. researchgate.netresearchgate.net

High-Throughput Screening (HTS): HTS technologies enable the rapid screening of large libraries of compounds for biological activity against a specific target. This allows for the efficient identification of hit compounds that can then be further optimized. For a scaffold like this compound, HTS can be used to screen a library of derivatives against a wide range of biological targets, potentially uncovering new therapeutic applications.

Unaddressed Challenges and Future Research Avenues

Despite the promising potential of this compound and its derivatives, several challenges remain to be addressed, which also represent exciting avenues for future research.

Lack of Specific Biological Data: A primary challenge is the limited amount of published research specifically on this compound itself. While the broader classes of nicotinamide and morpholine derivatives have been studied, the unique properties of this specific combination need to be thoroughly investigated. Future research should focus on synthesizing and evaluating this compound in a variety of biological assays to establish its activity profile.